Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid
Overview
Description
Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid is a bile acid taurine conjugate derived from 7-oxolithocholic acid. It is a complex organic compound with the molecular formula C26H43NO6S and a molecular weight of 497.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid typically involves the oxidation of lithocholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by the addition of acetic acid to adjust the pH . Methanol is often used as a solvent in this process. The crude product is then purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including oxidation and purification techniques, are applicable.
Chemical Reactions Analysis
Types of Reactions
Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or hydroxyl derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and reactions.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic effects in liver diseases and cholesterol management.
Industry: Utilized in the development of biochemical assays and analytical methods.
Mechanism of Action
The mechanism of action of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid involves its interaction with bile acid receptors and transporters. It modulates bile acid metabolism and can influence cholesterol secretion and absorption . The compound’s effects are mediated through specific molecular targets, including nuclear receptors and enzymes involved in bile acid synthesis and transport.
Comparison with Similar Compounds
Similar Compounds
7-oxotaurolithocholic acid: Another bile acid taurine conjugate derived from 7-oxolithocholic acid.
3alpha-hydroxy-7-oxo-5beta-cholanic acid: A bile acid that can be absorbed and suppresses endogenous bile acid production.
Uniqueness
Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its ability to modulate bile acid metabolism and its specific interactions with molecular targets make it a valuable compound for research.
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20?,21?,24?,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRIYEYAHVEGQJ-ANIRCPOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997205 | |
Record name | 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75808-01-4 | |
Record name | 3-Hydroxy-7-oxocholanoyltaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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